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Table 1: Summary of Key Fostamatinib Clinical
Trials in Rheumatoid Arthritis
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. . . Primary Key Efficacy
Trial Patient Intervention & : T
. Phase . Endpoint Findings (vs.
Namelldentifier Population Comparator . .
(Timepoint) Placebo)

| NCT00326339 [1] | IT | Inadequate response to MTX | Fostamatinib (50 mg, 100 mg, 150 mg BID) +
MTX vs. PBO + MTX | ACR20 (Week 12) | 100 mg BID: 65%* 150 mg BID: 72%* | | NCT00665925 [1] |
IT | Inadequate response to MTX | Fostamatinib (100 mg BID, 150 mg QD) + MTX vs. PBO + MTX |
ACR20 (Week 24) | 100 mg BID: 67%* 150 mg QD: 57% | | OSKIRA-1 (NCT01197521) [1] | 1T |
Inadequate response to MTX | Fostamatinib (100 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 24) |
Significantly improved | | OSKIRA-2 (NCT01197534) [1] | Il | Inadequate response to DMARDs |
Fostamatinib (100 mg BID) + DMARDs vs. PBO + DMARDs | ACR20 (Week 24) | Significantly improved
| | OSKIRA-3 (NCT01197755) [1] | III | Inadequate response to MTX and >1 TNFa antagonist |
Fostamatinib (100 mg BID) + MTX vs. PBO + MTX | ACR20 (Week 24) | Significantly improved | |
OSKIRA-4 (NCT01264770) [1] | I | Active RA | Fostamatinib monotherapy (100 mg BID, 150 mg QD)
vs. Adalimumab monotherapy | ACR20 (Week 24) | Inferior to adalimumab |

*P < 0.001, P <0.01 vs. placebo. ACR20: American College of Rheumatology 20% response criteria; BID:
twice daily; QD: once daily; PBO: placebo.*
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Table 2: Common Adverse Events in Fostamatinib RA
Clinical Trials

Incidence in RA Trials

Adverse Event (Fostamatinib vs. Placebo) Notes and Management
[2] [3]
Diarrhea 24% vs. N/A Most cases were mild to moderate; severe

diarrhea occurred in 1% of patients [3].

Hypertension 19% vs. N/A Monitor BP every 2 weeks until stable, then
monthly. Manage with antihypertensives, dose
interruption, or reduction [4].

Nausea 8% vs. N/A -

Elevated - Monitor LFTs monthly. Interrupt, reduce, or
ALTIAST discontinue if >3x ULN [4].

Neutropenia - Monitor ANC monthly. Manage with dose

interruption, reduction, or discontinuation [4].

Serious Adverse Include febrile neutropenia, pneumonia, and
Reactions hypertensive crisis (each ~1%) [4].

Detailed Experimental Protocols

For researchers aiming to design studies based on the fostamatinib trials, here are the detailed

methodologies.

Study Design and Patient Population

e Design: Randomized, double-blind, placebo-controlled trials are the gold standard [2] [1].
¢ Population: Adults (>18 years) with active RA diagnosed per ACR/EULAR criteria, particularly those
with an inadequate response to MTX or other DMARDs [2] [1].
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o Key Exclusion Criteria: Patients under 18, pregnant or breastfeeding women, and healthy
volunteers [2].

Dosing and Administration

e Dosing Regimens: The most common and effective regimen identified was 100 mg administered
orally twice daily (BID) [2] [1].

e Dose Escalation: Some protocols started at a lower dose (e.g., 100 mg BID) and increased to 150
mg BID after several weeks based on tolerability and response [2].

¢ Concomitant Therapy: Patients were typically maintained on a stable dose of background therapy,
such as MTX [1].

Efficacy and Safety Assessment

Assessments were conducted at regular intervals (e.g., baseline, week 1, 4, 12, and 24).

¢ Primary Efficacy Endpoint:

o ACR20 Response: A >20% improvement in the number of tender and swollen joints, plus a
>20% improvement in at least three of five other criteria (patient and physician global
assessments, pain, disability, and an acute-phase reactant) [2] [1].

e Secondary Efficacy Endpoints:

o ACR50/70: A more stringent 50% or 70% improvement.

o DAS28-CRP < 2.6: Measures disease activity score in 28 joints; a score below 2.6 indicates
clinical remission [2].

o HAQ-DI: Health Assessment Questionnaire Disability Index, assessing functional ability [2].

o SF-36: A quality-of-life survey [2].

e Safety Monitoring:

o Vital Signs: Blood pressure monitoring every two weeks [4].

o Laboratory Tests: Complete blood count (CBC) with neutrophil count and liver function tests
(LFTs) monthly [4].

o Adverse Events: All AEs were recorded and graded for severity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

e Active Metabolite: Fostamatinib is a prodrug; bioanalysis focuses on its active metabolite, R406 [1].
e PK Sampling: Collect blood samples at various time points post-dose to measure R406 plasma
concentrations.
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e Exposure-Response: Population PK/PD models can correlate R406 exposure (e.g., trough
concentration) with efficacy (ACR20) and safety (incidence of hypertension) [1].

Signaling Pathway and Mechanism of Action

Fostamatinib exerts its effects by inhibiting spleen tyrosine kinase (Syk), a key node in immunoreceptor

signaling. The following diagram illustrates the relevant pathway and the drug's mechanism.
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Diagram 1: Mechanism of action of fostamatinib in rheumatoid arthritis. The prodrug fostamatinib is

metabolized to its active form, R406, which inhibits spleen tyrosine kinase (Syk). Syk is a central signaling
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molecule downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptor (FcR). Its
inhibition blocks multiple pro-inflammatory downstream pathways, including BTK, MAPKs, PI3K, and NF-
kB, leading to reduced production of cytokines and matrix metalloproteinases (MMPs) that drive

inflammation and joint damage in RA [2] [1].

Application Notes for Researchers

e Dosing Strategy: The 100 mg BID regimen demonstrated the most favorable balance of efficacy and
tolerability in RA trials. Dose escalation from 100 mg BID to 150 mg BID can be considered for
patients who do not achieve sufficient response and are tolerating the drug well [2] [4].

e Safety First: A rigorous monitoring protocol for blood pressure, diarrhea, liver enzymes, and
neutrophil counts is essential for patient safety and data integrity [4] [3].

e Patient Selection: The most robust efficacy signals were observed in patients with an inadequate
response to MTX, positioning fostamatinib as a potential later-line therapy. Its efficacy as

monotherapy was inferior to adalimumab [1].

e Beyond RA: Although not approved for RA, the extensive clinical data on fostamatinib validates Syk
as a therapeutic target. Its successful approval for immune thrombocytopenia (ITP) and investigation
in other immune-mediated conditions (e.g., cGVHD, IgA nephropathy) provide a valuable blueprint for
developing other Syk inhibitors [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Table 1: Summary of Key Fostamatinib Clinical Trials in

Rheumatoid Arthritis]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b637386#fostamatinib-rheumatoid-arthritis-clinical-trial-

protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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